Haloperidol Undecanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Haloperidol Undecanoate is a long-acting ester of the antipsychotic drug Haloperidol. It is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is designed to provide a prolonged therapeutic effect, reducing the frequency of administration required for patients.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol Undecanoate involves the esterification of Haloperidol with Undecanoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of this compound can occur at the carbonyl group, converting it to the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Substituted aromatic derivatives depending on the nucleophile used.

科学研究应用

Clinical Applications

1. Schizophrenia Management

Haloperidol undecanoate is primarily indicated for the maintenance treatment of schizophrenia in patients stabilized on oral haloperidol. It is administered intramuscularly, providing a depot effect that allows for once-monthly dosing. This formulation is beneficial in minimizing the risk of relapse associated with non-compliance to daily medication regimens .

2. Schizoaffective Disorder

Similar to its use in schizophrenia, this compound is also indicated for schizoaffective disorder. The long-acting nature of this medication helps ensure consistent therapeutic levels are maintained over time, which is crucial for managing this complex condition .

3. Tourette Syndrome

Haloperidol has been used off-label to manage Tourette syndrome symptoms, including tics and vocalizations. The undecanoate formulation provides a more manageable dosing schedule for patients who require ongoing treatment .

Pharmacokinetics

This compound is characterized by its pharmacokinetic profile, which includes:

- Administration Route : Intramuscular injection.

- Release Mechanism : Gradual hydrolysis from muscle tissue into free haloperidol.

- Peak Concentration : Achieved approximately 6 days post-injection.

- Half-Life : About 21 days, allowing for sustained therapeutic effects with monthly administration .

Study 1: Efficacy in Maintenance Treatment

A multicenter study involving 105 outpatients with schizophrenia evaluated the efficacy of various doses of this compound over one year. The results indicated that a 200 mg/month dose was associated with a 15% rate of symptomatic exacerbation, significantly lower than rates observed at lower doses (23% at 100 mg and 25% at 50 mg) . This suggests that higher doses may be more effective in maintaining stability.

Study 2: Comparison with Oral Haloperidol

Research comparing the efficacy of this compound to oral haloperidol demonstrated that patients receiving the injectable formulation had better adherence and lower relapse rates due to the convenience of monthly dosing. This study highlighted the importance of formulation choice in clinical practice .

Study 3: Long-Term Safety Profile

A long-term safety study assessed adverse effects associated with this compound over several years. Findings indicated that while common side effects included sedation and extrapyramidal symptoms, these were manageable and did not lead to significant discontinuation rates among patients .

Summary Table of Clinical Applications

| Application | Indication | Administration | Key Findings |

|---|---|---|---|

| Schizophrenia | Maintenance treatment | Intramuscular injection | Effective in reducing relapse rates |

| Schizoaffective Disorder | Maintenance treatment | Intramuscular injection | Consistent therapeutic levels |

| Tourette Syndrome | Symptom management | Intramuscular injection | Improved compliance with monthly dosing |

作用机制

Haloperidol Undecanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor, in the brain. This antagonism reduces the effects of excess dopamine, which is thought to contribute to the symptoms of psychosis. The compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects and side effect profile.

相似化合物的比较

Haloperidol Decanoate: Another long-acting ester of Haloperidol, used similarly in the treatment of psychotic disorders.

Fluphenazine Decanoate: A long-acting ester of Fluphenazine, another antipsychotic drug.

Zuclopenthixol Decanoate: A long-acting ester of Zuclopenthixol, used for similar indications.

Uniqueness: Haloperidol Undecanoate is unique in its specific ester chain length, which influences its pharmacokinetic properties, including its duration of action and release profile. This makes it particularly suitable for patients who require long-term management of psychotic symptoms with reduced dosing frequency.

生物活性

Haloperidol undecanoate is a long-acting injectable formulation of haloperidol, a butyrophenone antipsychotic. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its pharmacokinetics, mechanism of action, therapeutic efficacy, and safety profile.

Pharmacokinetics

Absorption and Distribution:

this compound is administered intramuscularly, leading to a gradual release into the bloodstream. The peak plasma concentration typically occurs around six days post-injection, with a half-life ranging from 21 to 30 days . The apparent volume of distribution is notably high (9.5-21.7 L/kg), indicating extensive tissue distribution, including the ability to cross the blood-brain barrier .

Metabolism:

The metabolism of this compound occurs primarily in the liver via cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to various metabolites such as haloperidol glucuronide, which is the predominant metabolite in plasma . Approximately 30% of the drug is excreted in urine, with only about 1% remaining unchanged .

Elimination:

The elimination half-life varies based on administration route; for intramuscular injections, it averages around 20.7 hours for short-acting forms and can extend significantly for long-acting formulations like undecanoate .

This compound exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action helps mitigate symptoms of psychosis, including hallucinations and delusions. Additionally, it has some activity on serotonin receptors (5-HT2) and alpha-adrenergic receptors, contributing to its overall therapeutic effects .

Therapeutic Efficacy

This compound has demonstrated efficacy in maintaining symptom control in patients with schizophrenia. Clinical studies indicate that it provides comparable effectiveness to oral haloperidol and other depot antipsychotics like fluphenazine and pipothiazine .

Case Studies

- Long-term Treatment Efficacy : A study involving patients who switched from oral haloperidol to this compound reported sustained improvement in psychotic symptoms with fewer side effects compared to oral administration .

- Comparative Studies : In head-to-head trials, this compound showed similar efficacy to other long-acting antipsychotics while reducing the incidence of extrapyramidal symptoms (EPS) associated with traditional antipsychotics .

Safety Profile

While generally well-tolerated, this compound can cause side effects typical of antipsychotics, including EPS, sedation, and metabolic changes. The risk of EPS appears lower compared to oral formulations due to more stable plasma levels achieved with depot injections .

Summary Table of Key Pharmacological Data

| Parameter | Value |

|---|---|

| Molecular Formula | C32H43ClFNO3 |

| Half-Life (IM) | 20.7 hours |

| Volume of Distribution | 9.5 - 21.7 L/kg |

| Protein Binding | 7.5 - 11.6% |

| Primary Metabolism | CYP3A4 mediated |

| Major Metabolite | Haloperidol glucuronide |

| Excretion | ~30% in urine |

属性

IUPAC Name |

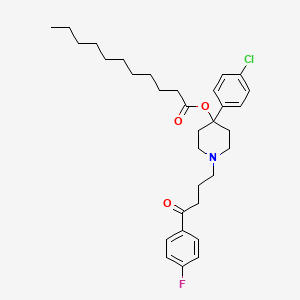

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] undecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClFNO3/c1-2-3-4-5-6-7-8-9-12-31(37)38-32(27-15-17-28(33)18-16-27)21-24-35(25-22-32)23-10-11-30(36)26-13-19-29(34)20-14-26/h13-20H,2-12,21-25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILFUYMQHCIFAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。